molecular formula C13H12Cl2FNO5 B14132479 Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate CAS No. 96568-03-5

Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate

Cat. No.: B14132479
CAS No.: 96568-03-5
M. Wt: 352.14 g/mol
InChI Key: RIMYSLDPFDGCRX-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate: is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is a white to light yellow or light orange powder or crystal. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate typically involves the reaction of ethyl potassium malonate with 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate
  • Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
  • 2,6-Dichloro-5-fluoronicotinoyl acetic acid ethyl ester

Uniqueness: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

96568-03-5

Molecular Formula

C13H12Cl2FNO5

Molecular Weight

352.14 g/mol

IUPAC Name

diethyl 2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)propanedioate

InChI

InChI=1S/C13H12Cl2FNO5/c1-3-21-12(19)8(13(20)22-4-2)9(18)6-5-7(16)11(15)17-10(6)14/h5,8H,3-4H2,1-2H3

InChI Key

RIMYSLDPFDGCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(N=C1Cl)Cl)F)C(=O)OCC

Origin of Product

United States

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